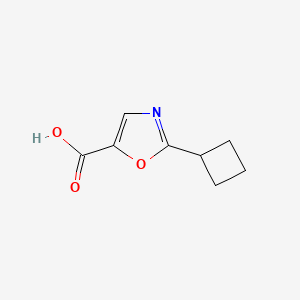
2-(oxolan-3-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Oxolan-3-yl)propan-1-ol, also known as oxolane, is an organic compound that is used in a variety of applications, ranging from pharmaceuticals to cosmetics. It is a colorless liquid at room temperature, with a boiling point of 105°C and a melting point of -5°C. Oxolane is a versatile compound, with a wide range of applications in the pharmaceutical and cosmetic industries.
Mecanismo De Acción
Oxolane is a versatile compound with a wide range of applications. It is an effective surfactant, which means that it can reduce the surface tension of a liquid. This allows for the formation of emulsions, which are mixtures of two or more immiscible liquids. Oxolane is also an effective solvent, which allows it to dissolve other compounds in solution. In addition, 2-(oxolan-3-yl)propan-1-ol can act as a catalyst in chemical reactions, allowing for the formation of new compounds.
Biochemical and Physiological Effects
Oxolane has been shown to have a variety of effects on biochemical and physiological processes. It has been shown to have antifungal, antiviral, and antibacterial properties. It has also been shown to have anti-inflammatory effects, and it has been used in the treatment of various skin conditions, such as eczema and psoriasis. In addition, this compound has been shown to have a positive effect on wound healing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Oxolane has several advantages when used in laboratory experiments. It is a colorless liquid, which makes it easy to work with. It is also a relatively inexpensive compound, and it is widely available. Additionally, 2-(oxolan-3-yl)propan-1-ol is a versatile compound, which makes it useful for a variety of applications. The main limitation of this compound is that it is not very soluble in water, which can limit its use in some experiments.
Direcciones Futuras
The potential applications of 2-(oxolan-3-yl)propan-1-ol are vast and varied. One potential application is in the development of new pharmaceuticals and cosmetics. Oxolane could be used as an active ingredient in various drugs and cosmetics, and it could also be used as a solvent or surfactant in the production of these products. Additionally, this compound could be used in the development of new materials, such as polymers and composites. Finally, this compound could be used in the development of new methods for the synthesis of other compounds.
Métodos De Síntesis
Oxolane can be synthesized by a variety of methods. One of the most commonly used methods is the reaction of ethylene oxide with propylene glycol. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out at temperatures between 80-100°C, and the product is typically purified by distillation. Other methods for the synthesis of 2-(oxolan-3-yl)propan-1-ol include the reaction of ethylene glycol with propylene oxide, and the reaction of ethylene glycol with propylene carbonate.
Aplicaciones Científicas De Investigación
Oxolane has a wide range of applications in scientific research. It is used as a solvent in various chemical reactions, and it is also used as a reagent in the synthesis of other compounds. Oxolane is also used as a surfactant in various processes, such as emulsification and wetting. In addition, 2-(oxolan-3-yl)propan-1-ol has been used in the synthesis of polymers and other materials.
Propiedades
IUPAC Name |
2-(oxolan-3-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-6(4-8)7-2-3-9-5-7/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECBVGXHZXOYQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCOC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rac-(1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid](/img/structure/B6619407.png)
![methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B6619432.png)









